

Locoid C: A Technical Guide to its Chemical Composition and Properties

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Compound of Interest

Compound Name: *Locoid C*

Cat. No.: *B1675005*

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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Locoid C is a topical dermatological preparation combining the anti-inflammatory and anti-pruritic effects of a mid-potency corticosteroid, hydrocortisone butyrate, with the antimicrobial properties of chlorquinaldol. This dual-action formulation is designed for the treatment of corticosteroid-responsive dermatoses where secondary bacterial or fungal infections are present, suspected, or likely to occur. This technical guide provides an in-depth overview of the chemical composition, physicochemical properties, and pharmacological characteristics of **Locoid C**, intended for researchers, scientists, and professionals in drug development.

Chemical Composition

Locoid C is a fixed-dose combination product. The active pharmaceutical ingredients (APIs) are hydrocortisone 17 α -butyrate and chlorquinaldol. While the exact excipient composition of a specific "**Locoid C**" branded product is not publicly available in a comprehensive summary of product characteristics, formulations of similar "Locoid" creams and ointments provide a basis for the likely inactive ingredients.

Active Pharmaceutical Ingredients

The standard formulation for **Locoid C** cream contains:

- Hydrocortisone Butyrate 0.1% w/w: A non-fluorinated synthetic corticosteroid.^{[1][2][3]}

- Chlorquinaldol 3% w/w: A halogenated 8-hydroxyquinoline derivative with broad-spectrum antimicrobial activity.

Excipients

Based on related "Locoid" product formulations, the excipients in a cream or ointment base for **Locoid C** likely include a combination of the following to ensure stability, appropriate consistency, and skin penetration:

- Cream Base: Typically an oil-in-water emulsion that is hydrophilic and cosmetically elegant. Common components include cetostearyl alcohol, macrogol cetostearyl ether (ceteth-20), liquid paraffin, white soft paraffin, citric acid (for pH adjustment), sodium citrate (as a buffering agent), and purified water.[3][4] Preservatives such as propyl parahydroxybenzoate and butyl parahydroxybenzoate are also common.[2][4]
- Ointment Base: An anhydrous, lipophilic base suitable for dry, scaly lesions. A simple ointment base may consist of liquid paraffin and polyethylene.[5]

Physicochemical Properties of Active Ingredients

A summary of the key physicochemical properties of hydrocortisone butyrate and chlorquinaldol is presented below.

Table 1: Physicochemical Properties of Hydrocortisone Butyrate

Property	Value
Chemical Name	11 β ,17,21-Trihydroxypregn-4-ene-3,20-dione 17-butyrate
Molecular Formula	C25H36O6
Molecular Weight	432.54 g/mol
Appearance	White to practically white crystalline powder
Solubility	Practically insoluble in water; soluble in acetone and alcohol
Melting Point	Approximately 200-208 °C
CAS Number	13609-67-1

Table 2: Physicochemical Properties of Chlorquinaldol

Property	Value
Chemical Name	5,7-dichloro-2-methyl-8-quinolinol
Molecular Formula	C10H7Cl2NO
Molecular Weight	228.07 g/mol
Appearance	Yellowish-brown crystalline powder
Solubility	Practically insoluble in water; soluble in hot ethanol, acetone, and chloroform
Melting Point	114-115 °C
CAS Number	72-80-0

Pharmacological Properties

Mechanism of Action

The therapeutic effect of **Locoid C** is derived from the distinct mechanisms of its two active components.

- **Hydrocortisone Butyrate:** As a corticosteroid, hydrocortisone butyrate exerts its anti-inflammatory, anti-pruritic, and vasoconstrictive effects through multiple pathways. It binds to cytosolic glucocorticoid receptors, and this complex translocates to the nucleus, where it modulates the transcription of target genes. This leads to the synthesis of anti-inflammatory proteins like lipocortin-1, which inhibits phospholipase A2, thereby blocking the release of arachidonic acid and the subsequent production of inflammatory mediators such as prostaglandins and leukotrienes. Additionally, it suppresses the expression of pro-inflammatory cytokines and chemokines.
- **Chlorquinaldol:** This agent has broad-spectrum antimicrobial activity against gram-positive and gram-negative bacteria, as well as fungi. Its mechanism of action is believed to involve the chelation of metal ions that are essential for microbial enzyme function, thereby disrupting cellular respiration and other vital metabolic processes. It also disrupts the microbial cell membrane, leading to leakage of cellular contents and cell death.

Pharmacokinetics

The systemic absorption of topically applied hydrocortisone butyrate is generally low but can be influenced by factors such as the integrity of the epidermal barrier, the use of occlusive dressings, and the size of the application area. Once absorbed, it is metabolized in the liver and excreted by the kidneys.^[6] Information on the percutaneous absorption of chlorquinaldol is limited, but systemic exposure is expected to be minimal with topical application.

Experimental Protocols

Simultaneous Determination of Hydrocortisone Butyrate and Chlorquinaldol in Cream Formulation by High-Performance Liquid Chromatography (HPLC)

This section outlines a representative experimental protocol for the simultaneous quantification of hydrocortisone butyrate and chlorquinaldol in a cream formulation, based on established HPLC methods for similar combinations.^{[7][8]}

Objective: To develop and validate a stability-indicating RP-HPLC method for the simultaneous determination of hydrocortisone butyrate and chlorquinaldol in a cream matrix.

Instrumentation and Chromatographic Conditions:

- **HPLC System:** A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
- **Column:** A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 μ m particle size).
- **Mobile Phase:** A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio and gradient program would require optimization.
- **Flow Rate:** Typically 1.0 mL/min.
- **Detection Wavelength:** UV detection at a wavelength where both compounds have adequate absorbance, determined by UV spectral analysis (e.g., around 254 nm).
- **Injection Volume:** 10-20 μ L.
- **Column Temperature:** 25-30 $^{\circ}$ C.

Preparation of Standard and Sample Solutions:

- **Standard Stock Solutions:** Prepare individual stock solutions of hydrocortisone butyrate and chlorquinaldol of known concentrations in a suitable solvent (e.g., methanol).
- **Working Standard Solutions:** Prepare mixed working standard solutions by diluting the stock solutions with the mobile phase to cover a range of concentrations for linearity studies.
- **Sample Preparation:**
 - Accurately weigh a quantity of the cream formulation and transfer it to a suitable volumetric flask.
 - Add a portion of the extraction solvent (e.g., methanol) and sonicate to disperse the cream and dissolve the active ingredients.
 - Dilute to volume with the extraction solvent and mix well.

- Filter the solution through a 0.45 μm syringe filter to remove undissolved excipients before injection into the HPLC system.

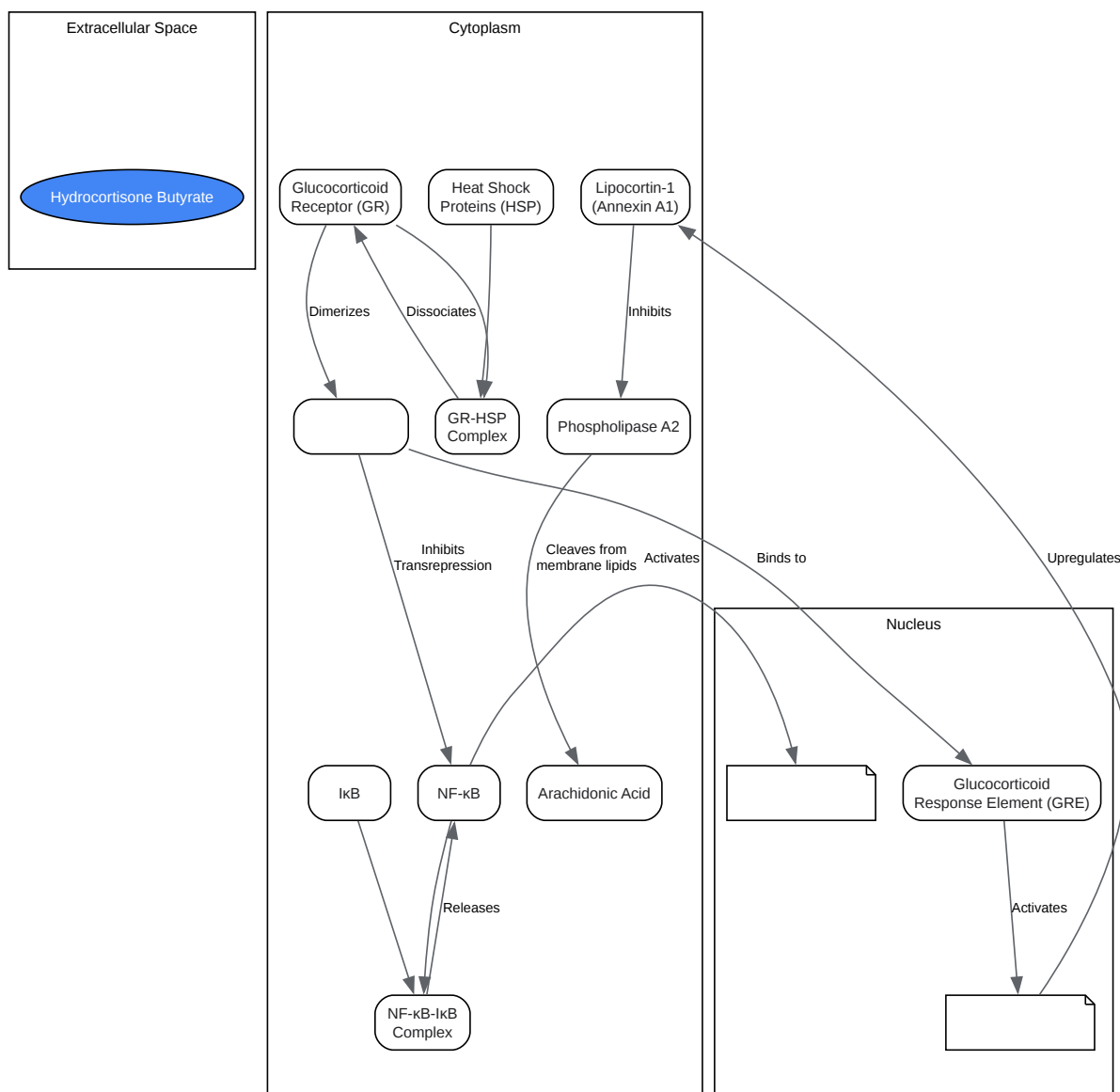
Method Validation:

The method should be validated according to ICH guidelines, including the following parameters:

- **Specificity:** Assessed by analyzing a placebo formulation to ensure no interference from excipients at the retention times of the active ingredients.
- **Linearity:** Determined by analyzing a series of standard solutions at different concentrations and plotting the peak area against concentration.
- **Accuracy:** Evaluated by recovery studies, where a known amount of the standard drug is added to the placebo formulation and the recovery is calculated.
- **Precision:** Assessed by repeatability (intra-day precision) and intermediate precision (inter-day precision) of the assay for both active ingredients.
- **Robustness:** Evaluated by making small, deliberate variations in the chromatographic conditions (e.g., pH of the mobile phase, flow rate, column temperature) and observing the effect on the results.
- **Limit of Detection (LOD) and Limit of Quantification (LOQ):** Determined based on the signal-to-noise ratio.

Visualizations

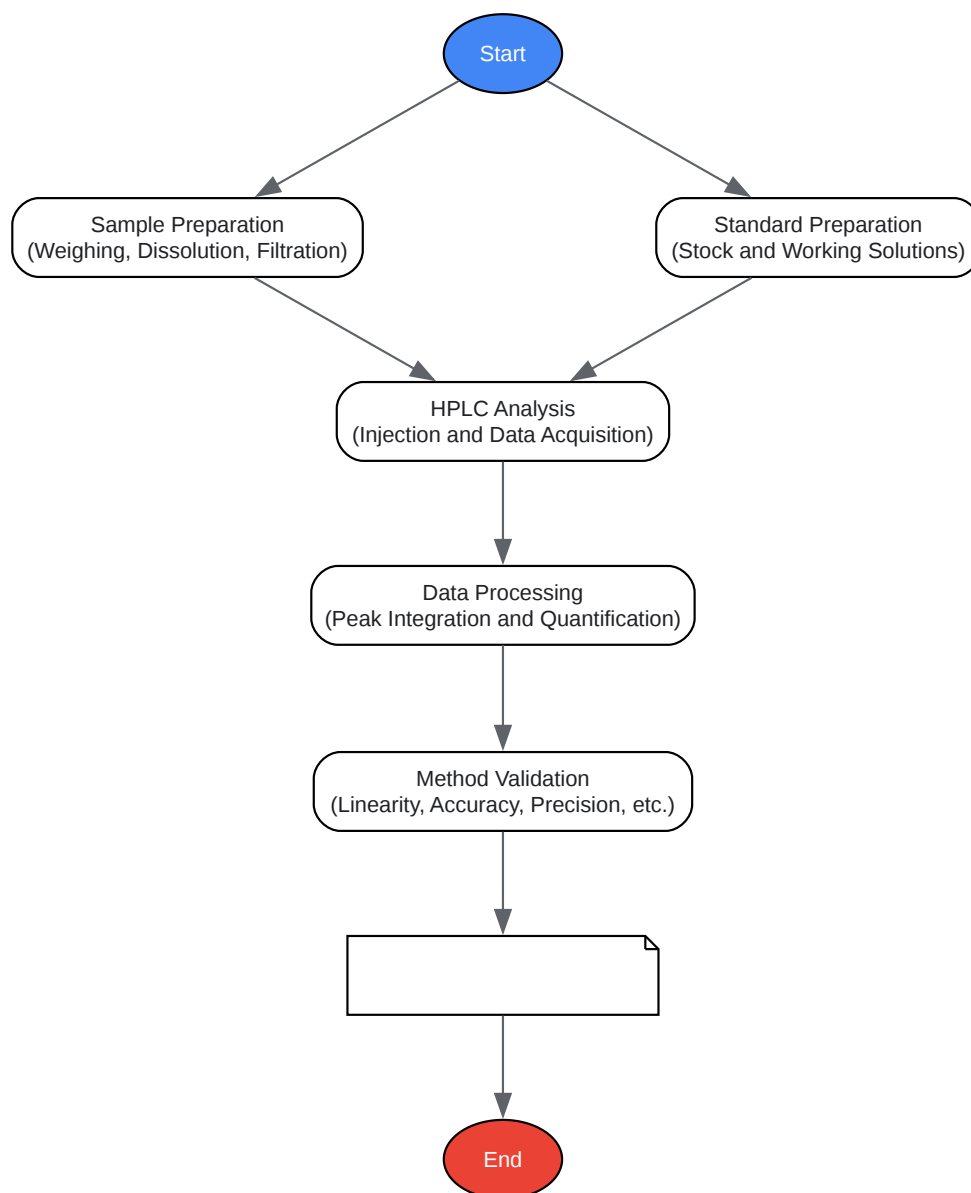
Signaling Pathway of Hydrocortisone Butyrate



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Caption: Anti-inflammatory signaling pathway of hydrocortisone butyrate.

Experimental Workflow for HPLC Analysis



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Caption: Experimental workflow for the HPLC analysis of **Locoid C**.

Conclusion

Locoid C represents a valuable therapeutic option for the management of inflamed and potentially infected dermatoses. Its efficacy is rooted in the well-characterized anti-inflammatory actions of hydrocortisone butyrate and the broad-spectrum antimicrobial activity of chlorquinaldol. This technical guide has provided a detailed overview of the chemical composition and properties of **Locoid C**, offering a foundation for further research and development in the field of topical dermatological therapies. The provided experimental protocol serves as a template for the quality control and analysis of such combination products.

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